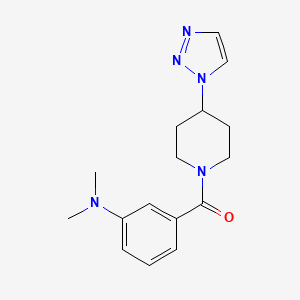
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone” is a substituted derivative of 1H-1,2,3-triazol-4-yl and piperazin-1-yl methanone . It has been synthesized and screened for its in vitro cytotoxic activity against various cell lines .
Synthesis Analysis
The compound was synthesized as part of a library of substituted (1- (benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The synthesis process involved the design and screening of these derivatives for their in vitro cytotoxic activity .
Molecular Structure Analysis
The molecular structure of the compound involves a 1H-1,2,3-triazol-4-yl group attached to a piperidin-1-yl group, which is further attached to a (3-(dimethylamino)phenyl)methanone group .
Chemical Reactions Analysis
The compound has been evaluated for its tubulin polymerization inhibition study . It has shown to induce apoptosis in BT-474 cells .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The synthesis and characterization of compounds structurally related to “(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone” have been a subject of interest. For example, compounds with similar frameworks have been synthesized through reactions involving p-(dimethylamino)benzaldehyde and other precursors, leading to novel water-soluble β-phosphino alcohols and their corresponding oxides and sulfides. These compounds have been further utilized to form complexes with metals like Iridium(I) and evaluated for their catalytic activities in hydrogenation reactions of α,β-unsaturated aldehydes and ketones (Guerriero et al., 2011).
Structural Studies
The molecular and crystal structure of compounds containing the piperidine ring, akin to the target compound, has been elucidated through techniques like single crystal X-ray diffraction. These studies reveal the conformational preferences of the piperidine ring and the geometry around substituent atoms, providing insights into the molecular interactions and stabilization forces within the crystal lattice (Karthik et al., 2021).
Antileukemic Activity
The piperidine framework, which is part of the chemical structure , has been explored for its anticancer effects. Derivatives of piperidine have been synthesized and tested for their antiproliferative activity against human leukemia cells. Some compounds in this series have shown potent activity, suggesting the potential therapeutic applications of such structures in cancer treatment (Vinaya et al., 2011).
Antiviral and Antitumoral Activity
Research has also been conducted on derivatives of 1,2,3-triazoles, similar to the triazole moiety in the target compound, showing promising in vitro anticoronavirus and antitumoral activities. These studies indicate the versatility of triazole derivatives in medicinal chemistry, especially in the context of infectious diseases and cancer (Jilloju et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O/c1-19(2)15-5-3-4-13(12-15)16(22)20-9-6-14(7-10-20)21-11-8-17-18-21/h3-5,8,11-12,14H,6-7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYEPMAOZHDMPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2506010.png)


![1-(2,4-difluorophenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2506016.png)
![4-chloro-2-(3,4-dichlorophenyl)-5-[(4-methylphenyl)sulfanyl]-3(2H)-pyridazinone](/img/structure/B2506017.png)
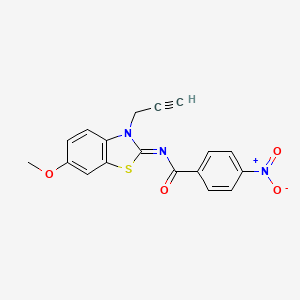
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-methoxyphenyl)-2-oxopyrrolidine](/img/structure/B2506020.png)
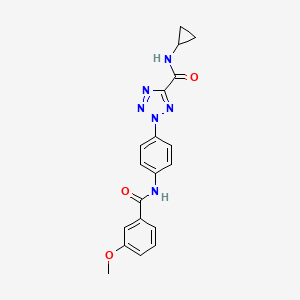
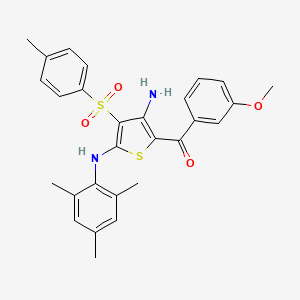
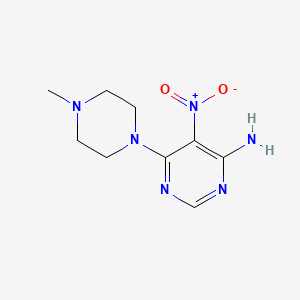
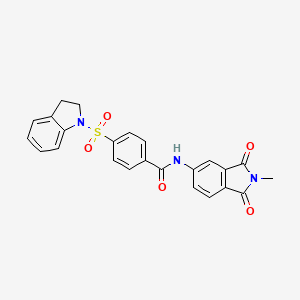
![6-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2506028.png)
![Methyl 2-{[2-(hydroxyimino)-1,1-dimethylethyl]amino}acetate](/img/structure/B2506029.png)
![6-{[1-(Morpholin-4-ylcarbonyl)propyl]thio}benzimidazo[1,2-c]quinazoline](/img/structure/B2506032.png)